[3-Oxo-3-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propyl]urea
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Overview
Description
[3-Oxo-3-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrazole ring, a piperazine ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Oxo-3-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propyl]urea typically involves a multi-step process:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of 1,3,5-trimethylpyrazole with appropriate reagents under controlled conditions.
Attachment of the piperazine ring: The pyrazole derivative is then reacted with a piperazine derivative to form the intermediate compound.
Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-Oxo-3-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-Oxo-3-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of [3-Oxo-3-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [3-Oxo-3-[4-(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propyl]carbamate
- [3-Oxo-3-[4-(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propyl]thiourea
Uniqueness
Compared to similar compounds, [3-Oxo-3-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propyl]urea is unique due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3-oxo-3-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6O2/c1-11-13(12(2)19(3)18-11)10-20-6-8-21(9-7-20)14(22)4-5-17-15(16)23/h4-10H2,1-3H3,(H3,16,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMHLJPNBXRNFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCN(CC2)C(=O)CCNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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